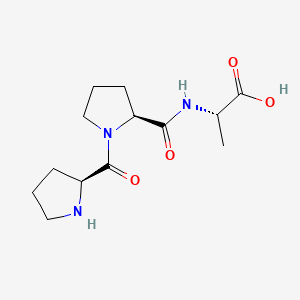
Prolyl-prolyl-alanine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Prolyl-prolyl-alanine is a tripeptide composed of two proline residues followed by an alanine residue Proline is a unique amino acid due to its cyclic structure, which imparts rigidity to the peptide chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Prolyl-prolyl-alanine can be synthesized using standard peptide synthesis techniques. One common method is solid-phase peptide synthesis (SPPS), which involves the stepwise addition of amino acids to a growing peptide chain anchored to a solid resin. The synthesis typically starts with the attachment of the C-terminal alanine to the resin, followed by the sequential addition of the two proline residues. The coupling reactions are facilitated by activating agents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt). After the synthesis is complete, the peptide is cleaved from the resin and purified using high-performance liquid chromatography (HPLC).
Industrial Production Methods
Industrial production of this compound may involve large-scale SPPS or solution-phase synthesis. In solution-phase synthesis, the amino acids are coupled in solution rather than on a solid support. This method can be more suitable for large-scale production but requires careful control of reaction conditions to prevent side reactions and ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Prolyl-prolyl-alanine can undergo various chemical reactions, including:
Oxidation: The proline residues can be oxidized to form hydroxyproline, which is important in collagen stability.
Reduction: Reduction reactions can modify the peptide’s functional groups, potentially altering its biological activity.
Substitution: The peptide can undergo substitution reactions where one amino acid is replaced by another, altering its properties.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or ascorbic acid can be used to oxidize proline residues.
Reduction: Reducing agents like sodium borohydride can be employed to reduce specific functional groups within the peptide.
Substitution: Amino acid substitution can be achieved using standard peptide synthesis techniques with different amino acids.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield hydroxyproline-containing peptides, which have different structural and functional properties compared to the original peptide.
Wissenschaftliche Forschungsanwendungen
Prolyl-prolyl-alanine has several applications in scientific research:
Chemistry: It serves as a model compound for studying peptide synthesis and structure-activity relationships.
Biology: The compound is used to investigate the role of proline-rich peptides in protein-protein interactions and cellular signaling.
Medicine: this compound and its derivatives are explored for their potential therapeutic effects, including wound healing and tissue regeneration.
Industry: The peptide is used in the development of biomaterials and as a component in cosmetic formulations.
Wirkmechanismus
The mechanism of action of prolyl-prolyl-alanine involves its interaction with specific molecular targets and pathways. The cyclic structure of proline residues imparts rigidity to the peptide, influencing its binding to proteins and receptors. This rigidity can enhance the peptide’s stability and resistance to enzymatic degradation, making it a valuable tool in biochemical and pharmacological studies.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Prolyl-alanine: A dipeptide with one proline and one alanine residue, which lacks the additional rigidity provided by the second proline.
Prolyl-prolyl-glycine: A tripeptide with two proline residues followed by glycine, which has different structural and functional properties due to the presence of glycine.
Prolyl-hydroxyproline-alanine: A tripeptide with hydroxyproline instead of one proline, which can influence its stability and biological activity.
Uniqueness
Prolyl-prolyl-alanine is unique due to the presence of two consecutive proline residues, which impart exceptional rigidity and stability to the peptide. This structural feature makes it particularly useful for studying the effects of proline-rich sequences in proteins and their interactions with other biomolecules.
Eigenschaften
CAS-Nummer |
20535-43-7 |
|---|---|
Molekularformel |
C13H21N3O4 |
Molekulargewicht |
283.32 g/mol |
IUPAC-Name |
(2S)-2-[[(2S)-1-[(2S)-pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]propanoic acid |
InChI |
InChI=1S/C13H21N3O4/c1-8(13(19)20)15-11(17)10-5-3-7-16(10)12(18)9-4-2-6-14-9/h8-10,14H,2-7H2,1H3,(H,15,17)(H,19,20)/t8-,9-,10-/m0/s1 |
InChI-Schlüssel |
KDBHVPXBQADZKY-GUBZILKMSA-N |
Isomerische SMILES |
C[C@@H](C(=O)O)NC(=O)[C@@H]1CCCN1C(=O)[C@@H]2CCCN2 |
Kanonische SMILES |
CC(C(=O)O)NC(=O)C1CCCN1C(=O)C2CCCN2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2H-4,7-Epoxy[1,3]dioxolo[4,5-c]pyridine](/img/structure/B13968863.png)
![Benzyl 8-isopropyl-2,8-diazaspiro[4.5]decane-2-carboxylate](/img/structure/B13968875.png)
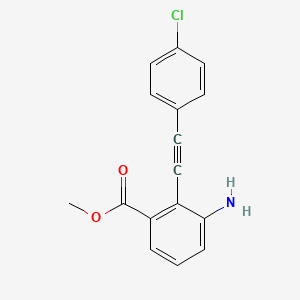
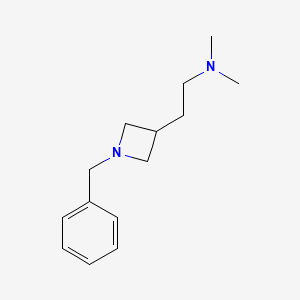
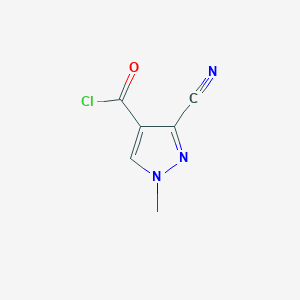
![Benzyl 2-methyl-2,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B13968894.png)
![2-[(3-Methyl-6-oxo-6h-pyrimido[2,1-b]quinazolin-2-yl)amino]benzoic acid](/img/structure/B13968900.png)
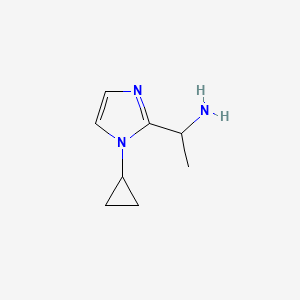
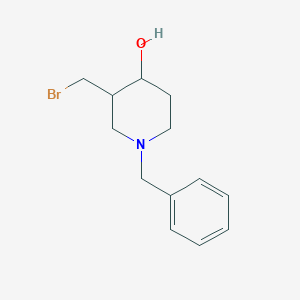
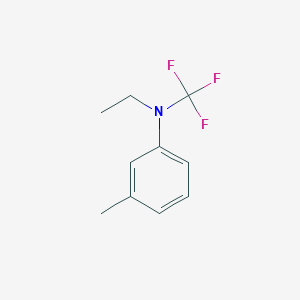
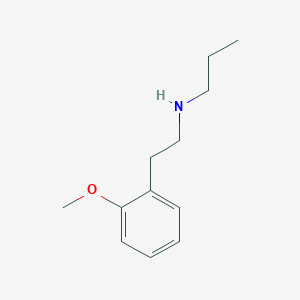

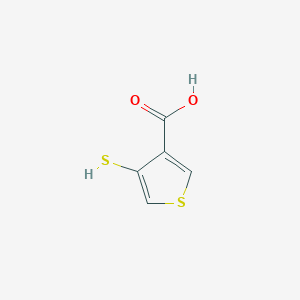
![7-[(1R)-2-Azido-1-hydroxyethyl]-4-(benzyloxy)-1,3-benzothiazol-2(3H)-one](/img/structure/B13968963.png)
